Diisooctyl fumarate

概要

説明

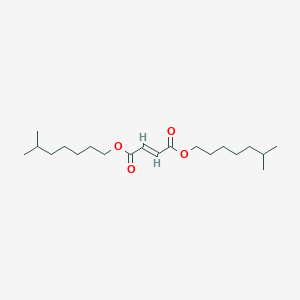

Diisooctyl fumarate (CAS No. 1330-75-2) is a diester of fumaric acid, with the chemical formula (CHCOOC₈H₁₇)₂. It is primarily used as a plasticizer for polyvinyl chloride (PVC) and other polymers, enhancing flexibility and processability . Unlike its maleate isomer (which has a cis configuration), fumarate esters adopt a trans configuration, contributing to distinct thermal and mechanical properties. This compound is compatible with cellulose nitrate, ethyl cellulose, and polystyrene, making it versatile in coatings, adhesives, and elastomers .

準備方法

Synthetic Routes and Reaction Conditions

Diisooctyl fumarate is synthesized through the esterification of fumaric acid with isooctyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of the alcohol, allowing the water formed during the reaction to be continuously removed. This helps drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

化学反応の分析

Polymerization and Copolymerization

DOF undergoes radical-mediated polymerization and copolymerization, forming materials with tailored properties. Key findings include:

Homopolymerization

-

Initiators (e.g., AIBN) facilitate DOF homopolymerization at 60–80°C, producing linear poly(dioctyl fumarate) .

-

Steric hindrance from octyl groups slows kinetics compared to smaller esters (e.g., diethyl fumarate) .

Copolymerization

DOF copolymerizes with vinyl monomers, enhancing thermal stability and elasticity. Examples include:

| Comonomer | Application | Key Property |

|---|---|---|

| Styrene | Modified asphalt | Improved viscosity and elasticity |

| Vinyl acetate | Adhesives and coatings | Enhanced flexibility |

| Acrylates | Biomedical polymers | Biodegradability |

Copolymers like poly(DOF-co-styrene) exhibit random monomer distribution, confirmed by ¹H-NMR .

Addition Reactions: Diels–Alder Cycloaddition

As a dienophile, DOF participates in [4+2] Diels–Alder reactions with conjugated dienes. The reaction proceeds via a concerted mechanism, forming six-membered cyclohexene derivatives .

Example Reaction

| Diene | Product | Conditions |

|---|---|---|

| 1,3-Butadiene | Cyclohexene diester | Thermal (80–120°C), solvent-free |

| Anthracene | Anthracene-DOF adduct | Reflux in toluene |

The endo transition state is favored, particularly with bulky dienes or polar solvents (e.g., DMF) .

Oxidation Reactions

DOF’s fumarate backbone reacts with oxidants like ozone, though studies focus on aqueous fumarate ions. Key insights:

-

Ozonolysis : In aqueous systems, fumarate ions react with ozone at rate constants up to .

-

Mechanism : Ozone attacks the double bond, forming ozonides that degrade into carbonyl compounds .

While DOF’s hydrophobic nature may slow aqueous ozonolysis, its reactivity in nonpolar media remains underexplored.

科学的研究の応用

Chemical Properties and Structure

Diisooctyl fumarate has the molecular formula , and its structure features two octyl groups attached to a fumarate backbone. This configuration contributes to its unique properties that make it suitable for various applications.

Chemical Intermediate

DOF serves as a crucial chemical intermediate in the synthesis of various polymers and additives. Its role as a building block in chemical production is essential for the development of functional materials .

Paints and Coatings

The compound is widely used in the formulation of paints and coatings due to its ability to enhance adhesion, flexibility, and durability. The growing demand for high-performance coatings in industrial and architectural applications has significantly boosted the market for DOF .

Lubricants

In lubricant formulations, DOF acts as an additive that improves the viscosity index and thermal stability of lubricants. Its effectiveness in reducing friction makes it valuable in automotive and industrial applications .

Adhesives

DOF is incorporated into adhesive formulations to enhance bonding strength and flexibility. Its compatibility with various substrates makes it an ideal choice for both structural and non-structural adhesives .

Cosmetics

In the cosmetics industry, DOF is utilized for its emollient properties, contributing to the texture and feel of products such as creams and lotions. Its safety profile allows for its inclusion in personal care formulations .

Case Study: Copolymers Development

Recent studies have explored the synthesis of copolymers based on DOF, such as dioctyl fumarate-co-vinyl benzoate copolymers. These copolymers have been shown to function effectively as flow improvers in waxy crude oils, enhancing their processing characteristics .

| Copolymers | Performance |

|---|---|

| Dioctyl Fumarate-co-Vinyl Benzoate | Improved flow properties in crude oils |

| Dioctyl Fumarate-co-Styrene | Enhanced elastic recovery in asphalt |

Antimicrobial Properties

Research indicates that fumaric acid esters, including DOF, exhibit antimicrobial activity against various microorganisms. While not traditionally used for this purpose in humans, studies have demonstrated its potential against pathogens like Escherichia coli .

Safety Assessments

Safety evaluations have highlighted that DOF is non-mutagenic under standard testing conditions. It has shown hepatoprotective effects in animal models, indicating its potential use in therapeutic contexts .

Market Trends

The global market for dioctyl fumarate is expected to grow significantly due to increasing demand across various sectors. Factors driving this growth include rising consumer spending on personal care products and the expansion of the construction industry requiring high-quality coatings .

作用機序

The mechanism of action of diisooctyl fumarate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces the intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in materials that are more pliable and easier to process. The molecular targets and pathways involved in its action as a plasticizer are related to its ability to interact with and modify the physical properties of polymers.

類似化合物との比較

The following table summarizes key structural, functional, and performance differences between diisooctyl fumarate and analogous plasticizers:

Structural and Functional Differences

- This compound vs. Diisooctyl maleate : The trans configuration of fumarate esters improves thermal stability compared to maleate’s cis form, which may degrade faster under heat .

- This compound vs. Diisooctyl adipate (DIOA) : Adipate esters (hexanedioate backbone) provide superior low-temperature flexibility due to longer aliphatic chains, whereas fumarate’s rigid trans structure limits flexibility but enhances resistance to marring .

- This compound vs. Phthalates (e.g., DIDP) : Phthalates like DIDP exhibit lower volatility and better high-temperature performance but face regulatory scrutiny due to toxicity concerns .

Performance in Polymer Systems

- PVC Plasticization : this compound is less efficient than DIOA or DIDP but offers a balance of flexibility and cost-effectiveness in lower-concentration applications (e.g., ≤30 phr) .

- Compatibility : Unlike DIDP, this compound is incompatible with chlorinated rubber but performs well in polystyrene and cellulose derivatives .

Toxicity and Environmental Impact

- Limited toxicity data exist for this compound, though related compounds like diisobutyl fumarate show moderate toxicity in experimental studies .

- Phthalates (e.g., DIDP) are increasingly restricted due to endocrine-disrupting effects, creating demand for alternatives like fumarate and adipate esters .

Research Findings and Industrial Trends

- Market Demand : Diisooctyl maleate (CAS 1330-76-3) has seen growing applications in adhesives, though fumarate esters remain niche due to specialized performance .

- Regulatory Shifts: The phase-out of phthalates in the EU and North America has driven research into fumarate and adipate esters as safer alternatives .

生物活性

Diisooctyl fumarate (DOF) is a compound that has garnered attention due to its potential biological activities, particularly as an endocrine disruptor. This article delves into the biological effects of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound is an ester derived from fumaric acid and is often used in industrial applications, including as a plasticizer. Its structural similarity to other known endocrine disruptors, such as phthalates, raises concerns about its biological impact on human health and the environment.

Endocrine Disruption

Recent studies have identified this compound and its isomers as potential endocrine-disrupting chemicals (EDCs). Notably, diethylhexyl fumarate (DEHF), a specific isomer of dioctyl fumarate, has been shown to exhibit antiestrogenic properties. In a study assessing various bottled water samples, DEHF demonstrated significant antiestrogenic activity with an IC50 value of in bioassays designed to evaluate estrogen receptor antagonism .

In addition to its antiestrogenic effects, other isomers of dioctyl fumarate have been implicated in antiandrogenic activity. For instance, diethylhexyl maleate (DOM) and DEHF exhibited varying degrees of antiandrogenicity, with IC50 values of 1.07\times 10^{-4M and 2.45\times 10^{-4M}, respectively .

Case Studies

- Bottled Water Analysis : A comprehensive study analyzed the presence of EDCs in bottled water products. The researchers identified this compound as one of the compounds contributing to the observed antiestrogenic and antiandrogenic activities in these products. This study highlighted the need for further investigation into lesser-known compounds like dioctyl fumarates that may pose health risks due to their hormonal activity .

- Comparative Toxicity Studies : Another research effort compared the biological activities of various compounds derived from marine organisms and found that dioctyl fumarate-like structures exhibited cytotoxic effects against cancer cell lines, suggesting potential anticancer properties . This aligns with findings that certain EDCs can influence cellular pathways involved in cancer progression.

Summary Table of Biological Activities

Implications for Human Health

The identification of this compound as a potential EDC raises significant concerns regarding its use in consumer products. The structural similarity to phthalates suggests that it may interfere with hormonal functions in humans, potentially leading to reproductive and developmental issues. Regulatory bodies are urged to consider these findings when assessing the safety of materials containing dioctyl fumarates.

Q & A

Basic Question: What are the optimal synthesis conditions for diisooctyl fumarate, and how can reaction parameters be systematically optimized?

Methodological Answer:

The synthesis of this compound can be optimized using design-of-experiment (DOE) approaches, such as the Box-Behnken design combined with response surface methodology. Key factors include reaction temperature, molar ratio of reactants (e.g., fumaric acid to iso-octanol), catalyst type (e.g., ionic liquids like HSO3-pmimHSO4), and reaction time. For instance, a study on mono cyclohexyl fumarate synthesis achieved a 92% yield by optimizing these parameters via iterative testing . Researchers should validate predicted conditions experimentally and characterize the product using FTIR or NMR to confirm esterification efficiency.

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Key safety measures include:

- Engineering controls : Use fume hoods for ventilation and ensure accessible emergency showers/eye wash stations.

- Personal protective equipment (PPE) : Wear nitrile gloves, impervious lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs.

- Exposure mitigation : Avoid ingestion/inhalation; wash skin immediately with soap and water after contact. Spills should be contained using inert absorbents and disposed of as hazardous waste .

Advanced Question: How can this compound be detected and quantified in environmental matrices, such as water samples?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is effective for trace analysis. For non-target screening, high-resolution MS (HRMS) coupled with in silico fragmentation tools (e.g., MS-FINDER) can identify structural isomers. A study on di(2-ethylhexyl) fumarate (DEHF) in bottled water used this approach, achieving a detection limit of 0.1 ng/L . Calibration curves with isotopically labeled internal standards (e.g., deuterated fumarates) improve accuracy in complex matrices.

Advanced Question: What mechanistic insights exist regarding the organ-specific toxicity of this compound?

Methodological Answer:

In vitro models (e.g., HepG2 hepatocytes or HEK293 kidney cells) can elucidate toxicity mechanisms. Dose-response assays (e.g., MTT for viability) paired with transcriptomic profiling (RNA-seq) may reveal pathways like oxidative stress or mitochondrial dysfunction. While this compound is not classified as a carcinogen, repeated exposure studies in rodents (OECD TG 413) are recommended to assess organ-specific effects, referencing safety data indicating potential reproductive and organ toxicity .

Advanced Question: How can the PICOT framework structure research questions on this compound’s biological effects?

Methodological Answer:

Using the PICOT format:

- P (Population): Human cell lines (e.g., A549 lung epithelial cells).

- I (Intervention): Exposure to 10–100 µM this compound.

- C (Comparison): Untreated controls or cells exposed to structurally similar esters (e.g., dimethyl fumarate).

- O (Outcome): Changes in inflammatory markers (e.g., IL-6 via ELISA).

- T (Time): 24–72 hours post-exposure.

This framework ensures specificity, enabling systematic literature reviews and hypothesis-driven experimental designs .

Advanced Question: How can contradictory data on this compound’s environmental persistence be resolved?

Methodological Answer:

Discrepancies in half-life estimates (e.g., soil vs. aquatic systems) require controlled degradation studies under standardized OECD 307/308 guidelines. Variables like pH, microbial activity, and UV exposure must be isolated. Statistical tools (e.g., ANOVA with post-hoc Tukey tests) can identify significant differences. For example, DEHF showed variable stability in bottled water vs. seawater, highlighting matrix-dependent degradation . Meta-analyses of existing data should account for methodological heterogeneity (e.g., extraction protocols).

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR : Key peaks include C=O stretching (~1720 cm⁻¹) and C-O ester bonds (~1250 cm⁻¹). Compare with reference spectra for dimethyl fumarate to confirm trans-configuration .

- NMR : ¹H NMR should show vinyl protons (δ 6.8–7.0 ppm, doublet) and methyl/methylene groups from iso-octyl chains (δ 0.8–1.5 ppm). Quantitative ¹³C NMR verifies ester purity.

- GC-MS : Use for volatile derivatives (e.g., silylation) to confirm molecular weight (C₆H₈O₄ backbone with iso-octyl substituents) .

特性

IUPAC Name |

bis(6-methylheptyl) (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGLLCHDIZAZFE-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCOC(=O)/C=C/C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330-75-2, 1330-76-3 | |

| Record name | Diisooctyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisooctyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOOCTYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。